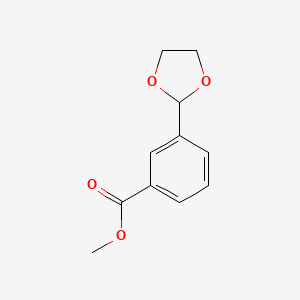
Methyl 3-(1,3-dioxolan-2-yl)benzoate
概要
説明
Methyl 3-(1,3-dioxolan-2-yl)benzoate is an organic compound with the molecular formula C₁₁H₁₂O₄ It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(1,3-dioxolan-2-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-formylbenzoate with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, to drive the formation of the dioxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and cyclization reactions can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, along with the use of catalysts to speed up the reaction.
化学反応の分析
Types of Reactions
Methyl 3-(1,3-dioxolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
科学的研究の応用
Methyl 3-(1,3-dioxolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Methyl 3-(1,3-dioxolan-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. The 1,3-dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions .
類似化合物との比較
Similar Compounds
Methyl 3-formylbenzoate: A precursor in the synthesis of Methyl 3-(1,3-dioxolan-2-yl)benzoate.
Ethylene glycol: Used in the formation of the 1,3-dioxolane ring.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
This compound is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
methyl 3-(1,3-dioxolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-10(12)8-3-2-4-9(7-8)11-14-5-6-15-11/h2-4,7,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVJVYKRUJHQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598106 | |
| Record name | Methyl 3-(1,3-dioxolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124038-36-4 | |
| Record name | Methyl 3-(1,3-dioxolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B3046314.png)
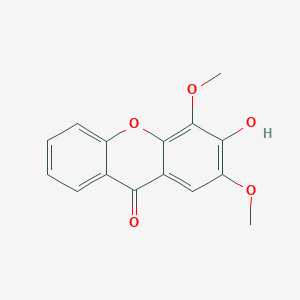
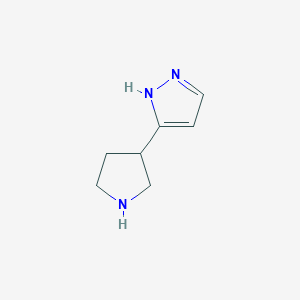
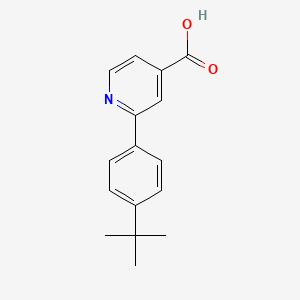

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)
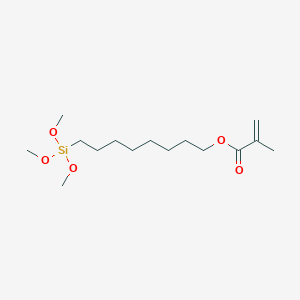

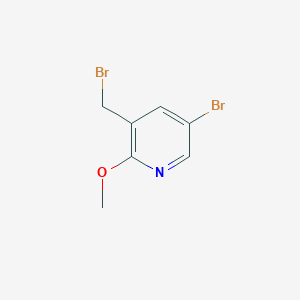


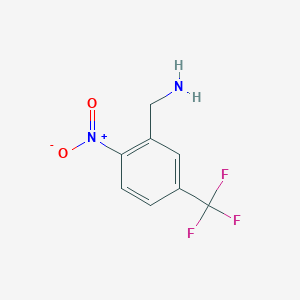
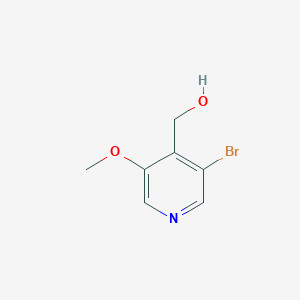
![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)
